ortho-methyl 4-Anilino-1-Boc-piperidine
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Overview
Description
Ortho-methyl 4-Anilino-1-Boc-piperidine: is a chemical compound with the formal name 4-[(2-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester . It is categorized as a precursor in the synthesis of fentanyl and is primarily used for research and forensic applications . The compound is known for its high purity and crystalline solid form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine typically involves the reaction of 4-Anilino-1-Boc-piperidine with ortho-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is then purified to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and forensic applications .
Chemical Reactions Analysis
Types of Reactions: Ortho-methyl 4-Anilino-1-Boc-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ortho-methyl 4-Anilino-1-Boc-piperidine is widely used in scientific research, including:
Chemistry: As a precursor in the synthesis of fentanyl and other related compounds.
Biology: In the study of biochemical pathways and interactions.
Medicine: In the development of new analgesics and anesthetics.
Industry: As an analytical reference standard in forensic toxicology and drug testing.
Mechanism of Action
The mechanism of action of ortho-methyl 4-Anilino-1-Boc-piperidine involves its interaction with specific molecular targets and pathways. As a precursor in the synthesis of fentanyl, it plays a crucial role in the formation of the active opioid compound. The molecular targets include opioid receptors, where the synthesized fentanyl exerts its analgesic effects by binding to these receptors and modulating pain signals .
Comparison with Similar Compounds
- 4-Anilino-1-Boc-piperidine
- 4-(ortho-tolylamino)-1-Boc-piperidine
- 4-(phenylamino)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Uniqueness: Ortho-methyl 4-Anilino-1-Boc-piperidine is unique due to the presence of the ortho-methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification enhances its suitability as a precursor in the synthesis of fentanyl and related compounds .
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-13-7-5-6-8-15(13)18-14-9-11-19(12-10-14)16(20)21-17(2,3)4/h5-8,14,18H,9-12H2,1-4H3 |
InChI Key |
HIVZJTXXEISBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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